molecular formula C12H14ClN B8296117 2-Phenyl-2-(2-chloroethyl)butyronitrile CAS No. 63639-04-3

2-Phenyl-2-(2-chloroethyl)butyronitrile

Cat. No.: B8296117
CAS No.: 63639-04-3
M. Wt: 207.70 g/mol
InChI Key: SRCYMLCXLNEUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-(2-chloroethyl)butyronitrile ( 63639-04-3) is an organic compound with the molecular formula C12H14ClN and a molecular weight of 207.70 . It is a nitrile-containing molecule that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. The compound features a chloroethyl side chain, making it a valuable precursor for nucleophilic substitution reactions, particularly in the synthesis of more complex nitrogen-containing structures . Nitriles are recognized as robust and biocompatible functional groups in drug discovery, often serving as key pharmacophores or as bioisosteres for carbonyl groups . Researchers utilize this compound in the preparation of tertiary amine derivatives, which are core structures in numerous biologically active molecules . Its structure, characterized by the SMILES notation CCC(C#N)(CCCl)c1ccccc1, provides multiple sites for chemical modification, enabling its application in the exploration of structure-activity relationships . This product is intended for laboratory research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

63639-04-3

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

4-chloro-2-ethyl-2-phenylbutanenitrile

InChI

InChI=1S/C12H14ClN/c1-2-12(10-14,8-9-13)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3

InChI Key

SRCYMLCXLNEUJP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCl)(C#N)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2-Phenyl-2-(2-chloroethyl)butyronitrile is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the therapeutic profiles of drugs.

Synthesis of Therapeutic Agents

This compound serves as a precursor for synthesizing tertiary amines, which are crucial in the pharmaceutical industry. For instance, it can be used in the synthesis of antipsychotic medications like haloperidol, which is utilized in treating schizophrenia and acute psychosis. The process involves condensing cyclic secondary amines with alkyl halides, yielding improved product yields and purities .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For example, compounds derived from this nitrile have shown efficacy against various cancer cell lines in vitro, suggesting potential for development into chemotherapeutic agents .

Material Science Applications

The compound has also found utility in materials science, particularly in the development of polymers.

Polymer Synthesis

Research indicates that this compound can be copolymerized with other monomers to create amphiphilic copolymers. These materials exhibit unique thermal properties and can be used in drug delivery systems due to their ability to form micelles in aqueous environments .

Table 1: Thermal Properties of Copolymers Derived from this compound

Polymer TypeGlass Transition Temperature (°C)Decomposition Temperature (°C)
Copolymer A-3328
Copolymer B84383

Organic Synthesis Applications

The versatility of this compound extends to its use as a building block in organic synthesis.

Synthesis of Novel Compounds

This compound can be utilized to synthesize novel thienopyridine derivatives, which have been linked to various pharmacological activities including anticancer and anti-inflammatory properties. The synthetic pathway typically involves treating chloroacetyl derivatives with nitriles under specific conditions to yield desired products .

Case Study: Synthesis of Thienopyridine Derivatives
In a recent study, researchers successfully synthesized a series of thienopyridines using this compound as a key intermediate. The resulting compounds exhibited promising biological activities, underscoring the utility of this nitrile in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fenbuconazole

Fenbuconazole (IUPAC: 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile) shares the butyronitrile core with the target compound but replaces the chloroethyl group with a triazole-methyl moiety. Key differences include:

  • Solubility: Fenbuconazole’s logP (octanol/water) is optimized for membrane penetration, while the chloroethyl group in the target compound could reduce hydrophobicity compared to triazole derivatives .
  • Applications : Fenbuconazole is a commercial fungicide, whereas 2-phenyl-2-(2-chloroethyl)butyronitrile’s applications remain speculative but may align with alkylating agents used in pharmaceuticals or agrochemicals .

4-Bromo-2,2-Diphenyl Butyronitrile

This compound replaces the chloroethyl group with a bromine atom and an additional phenyl group. Differences include:

  • Stability : Bromine’s lower electronegativity compared to chlorine may alter degradation kinetics under physiological conditions .

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea

Though a nitrosourea rather than a nitrile, this compound’s 2-chloroethyl group provides a relevant comparison:

  • Distribution : Chloroethyl-containing compounds exhibit lipid solubility, enabling blood-brain barrier penetration, as observed in dogs and mice .

Physicochemical Comparison

Property This compound (Inferred) Fenbuconazole 4-Bromo-2,2-diphenyl butyronitrile
Molecular Weight ~265 g/mol 336.8 g/mol ~301 g/mol
logP (Octanol/Water) Moderate (~2.5–3.5) 4.2 High (>4)
Key Functional Groups Chloroethyl, nitrile Triazole, nitrile Bromine, nitrile
Stability Hydrolytically labile (Cl group) Stable under storage Moderate

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify characteristic signals for the phenyl group (δ 7.2–7.5 ppm, multiplet), nitrile carbon (δ ~120 ppm), and chloroethyl protons (δ 3.6–3.8 ppm for –CH₂Cl).
  • IR : Confirm the nitrile group via a sharp peak at ~2240 cm⁻¹.
  • HRMS : Verify the molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₂H₁₃ClN: calc. 206.0735). Compare with spectral data of analogous nitriles (e.g., Fenbuconazole derivatives in ).

What are the key stability considerations for storing this compound, and how should experimental protocols be adjusted under varying environmental conditions?

Basic Research Question
The compound is moisture-sensitive due to the nitrile and chloroethyl groups. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. For lab use, prepare fresh solutions in anhydrous solvents (e.g., dry DMF or THF). Stability tests under accelerated conditions (40°C/75% RH for 1 week) can identify degradation pathways, such as hydrolysis to carboxylic acids or elimination reactions .

What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity and potential biological activity of this compound?

Advanced Research Question

  • DFT Calculations : Analyze electron density maps to predict sites for nucleophilic attack (e.g., chloroethyl group) and assess steric hindrance from the phenyl substituent.
  • Molecular Docking : Compare the compound’s binding affinity with triazole fungicides (e.g., Fenbuconazole in ) to hypothesize biological targets. Software like AutoDock Vina or Schrödinger Suite can model interactions with fungal CYP51 enzymes .

How do steric and electronic effects influence the nucleophilic substitution reactions at the chloroethyl group in this compound?

Advanced Research Question
Steric bulk from the phenyl group slows SN2 mechanisms, favoring SN1 pathways in polar protic solvents (e.g., water/ethanol mixtures). Electron-withdrawing nitrile groups enhance the electrophilicity of the adjacent chloroethyl carbon, accelerating substitution. Kinetic studies (e.g., varying nucleophile concentration) and Hammett plots can quantify these effects .

What methodologies are recommended for analyzing environmental degradation products of this compound, and how can conflicting data from different analytical techniques be resolved?

Advanced Research Question
Use LC-MS/MS to identify hydrolysis products (e.g., 2-phenylbutyronitrile) and GC-ECD for chlorinated byproducts. Conflicting data (e.g., discrepancies in retention times vs. spectral matches) require orthogonal validation:

  • Cross-check with synthesized reference standards.
  • Apply principal component analysis (PCA) to multivariate datasets from HPLC, NMR, and IR .

How can contradictory results in the catalytic efficiency of this compound in organic synthesis be systematically investigated?

Advanced Research Question
Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). Address this via:

  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent, and catalyst loading.
  • Inferential Statistics : Apply ANOVA to assess significance of observed differences.
  • Control Studies : Replicate experiments under strictly anhydrous conditions (e.g., glovebox synthesis) .

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